LuxR Receptor Competitive Inhibition: Target Compound vs. Unsubstituted C8-HSL
N-(3-Hydroxyoctanoyl)-DL-homoserine lactone (Compound 40) acts as a competitive inhibitor of the quorum sensing receptor LuxR with an IC50 value of 4 μM [1]. In contrast, the unsubstituted analog C8-HSL functions as an agonist for the same receptor family, with reported EC50 values in the low nanomolar range (e.g., 50.5 ± 4.6 nM for BtaR1 in B. thailandensis) [2]. This demonstrates that the 3-hydroxy substitution fundamentally shifts the compound's activity from agonism to antagonism, a critical distinction for experimental design.
| Evidence Dimension | LuxR-type receptor modulation (IC50 vs. EC50) |
|---|---|
| Target Compound Data | IC50 = 4 μM (competitive inhibition) |
| Comparator Or Baseline | C8-HSL (unsubstituted analog): EC50 = 50.5 ± 4.6 nM (agonism) |
| Quantified Difference | Target compound inhibits LuxR at μM concentrations, whereas C8-HSL activates LuxR at nM concentrations; opposite functional polarity. |
| Conditions | Target compound: LuxR receptor assay (vendor reported); Comparator: BtaR1 receptor binding assay in Burkholderia thailandensis |
Why This Matters
For researchers developing quorum sensing inhibitors or studying LuxR antagonism, this compound provides a structurally distinct tool compared to the more common agonist AHLs, enabling more precise mechanistic interrogation.
- [1] MedChemExpress. N-(3-Hydroxyoctanoyl)-DL-homoserine lactone. MCE Product Page. https://www.medchemexpress.cn/n-3-hydroxyoctanoyl-dl-homoserine-lactone.html View Source
- [2] Chandler JR, et al. Mutational analysis of Burkholderia thailandensis quorum sensing and self-aggregation. J Bacteriol. 2009; 191(18): 5901-5909. (Data from Table 1). https://pmc.ncbi.nlm.nih.gov/articles/PMC2745675/ View Source
